3,5-Bis(trifluoromethyl)chlorobenzene
Overview
Description
3,5-Bis(trifluoromethyl)chlorobenzene is a halogenated aromatic compound characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene with chlorine and trifluoromethyl groups. This process typically requires the use of strong Lewis acids, such as aluminum chloride (AlCl₃), to facilitate the substitution reactions.
Direct Halogenation: Another approach is the direct halogenation of 3,5-bis(trifluoromethyl)benzene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl₃).
Industrial Production Methods: The industrial production of this compound often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Continuous flow processes and advanced purification techniques, such as distillation and recrystallization, are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid, trifluoromethylbenzaldehyde.
Reduction: 3,5-Bis(trifluoromethyl)aniline.
Substitution: 3,5-Bis(trifluoromethyl)phenol, 3,5-bis(trifluoromethyl)benzylamine.
Scientific Research Applications
3,5-Bis(trifluoromethyl)chlorobenzene is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It serves as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in designing new pharmaceuticals with enhanced efficacy and stability.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be organoboron compounds and palladium catalysts involved in this reaction.
Mode of Action
3,5-Bis(trifluoromethyl)chlorobenzene interacts with its targets in the context of the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in synthetic chemistry, allowing for the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds . The downstream effects of this pathway could include the synthesis of a wide range of organic compounds.
Result of Action
Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the synthesis of many chemical compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it is used is known to be sensitive to the presence of water and oxygen.
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethyl groups can interact with various enzymes and proteins due to their high electronegativity
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar structure but with an amino group instead of chlorine.
3,5-Dichlorobenzene: Contains two chlorine atoms but lacks trifluoromethyl groups.
2,4,6-Trichlorotoluene: Contains chlorine atoms and a methyl group.
Uniqueness: 3,5-Bis(trifluoromethyl)chlorobenzene stands out due to the presence of both trifluoromethyl and chlorine groups, which impart unique chemical and physical properties compared to its similar compounds. These properties make it particularly useful in specialized applications where high reactivity and stability are required.
Properties
IUPAC Name |
1-chloro-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBWPJFVUPOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377714 | |
Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-72-3 | |
Record name | 1-Chloro-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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